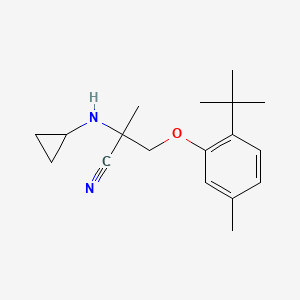
3-(2-Tert-butyl-5-methylphenoxy)-2-(cyclopropylamino)-2-methylpropanenitrile
Übersicht
Beschreibung
3-(2-Tert-butyl-5-methylphenoxy)-2-(cyclopropylamino)-2-methylpropanenitrile (also known as CP-CMP) is a small molecule that has been widely studied due to its potential applications in various scientific research areas. CP-CMP is an organonitrile compound that has been studied for its ability to act as a ligand for a variety of biological receptors. It has been used in a variety of scientific research applications, including as a tool for studying protein-protein interactions, for drug discovery and development, and for studying the mechanisms of drug action.
Wissenschaftliche Forschungsanwendungen
Mechanism of Action and Catalytic Applications
Mechanism of Oxygenation in Phenol Derivatives Studies on cyclopropyl derivatives of phenol, such as 2,6-di-tert-butylphenol, have been conducted to investigate the mechanism of base-catalyzed autooxidation. These studies reveal that the phenolate ion's one-electron reduction of molecular oxygen produces key intermediates, offering insights into the oxidation processes relevant to similar compounds (Lee et al., 2005).
Catalytic Alkylation and Cross-Coupling The catalytic activity of iron(III) amine-bis(phenolate) complexes in the alkylation of aryl Grignard reagents showcases the potential for similar structures to act as catalysts in organic synthesis. These complexes facilitate C-C cross-coupling reactions, indicating that similar nitrile and cyclopropylamino compounds might be applicable in catalysis (Qian et al., 2011).
Antioxidant Properties and Stability
Antioxidant Activity and Molecular Stability Investigations into the antioxidant properties of compounds like 2,6-di-tert-butylphenol provide a foundation for understanding how similar structures could serve as antioxidants. These studies often focus on the mechanisms by which these compounds inhibit oxidation processes, which is crucial for applications in materials science and biochemistry (Lucarini et al., 2001).
Analytical and Detection Methods
Determination in Packaging Materials Research on the determination of antioxidants in food and drug packaging materials using gas chromatography highlights the importance of analytical methods in identifying and quantifying similar compounds. This research is vital for ensuring the safety and stability of packaging materials (Zhang Hui, 2013).
Eigenschaften
IUPAC Name |
3-(2-tert-butyl-5-methylphenoxy)-2-(cyclopropylamino)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-13-6-9-15(17(2,3)4)16(10-13)21-12-18(5,11-19)20-14-7-8-14/h6,9-10,14,20H,7-8,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZBJSUKSHPOAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCC(C)(C#N)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Tert-butyl-5-methylphenoxy)-2-(cyclopropylamino)-2-methylpropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



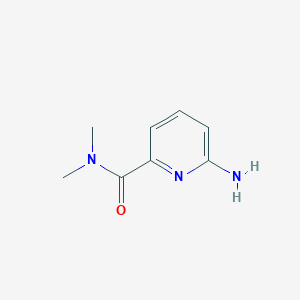
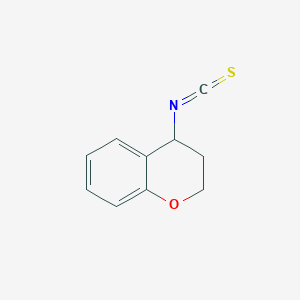
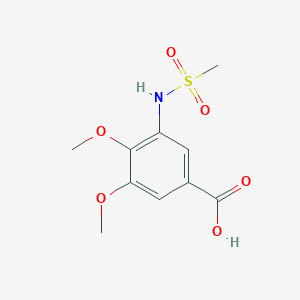
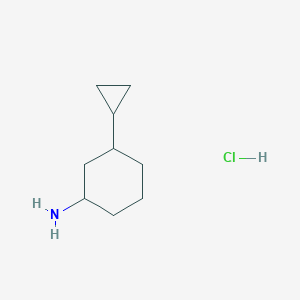
![6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B1525891.png)
![8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-amine](/img/structure/B1525892.png)
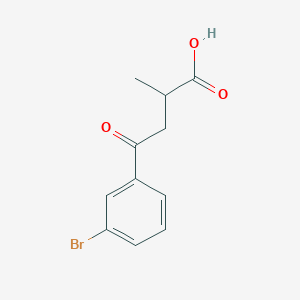
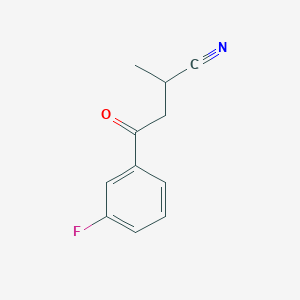
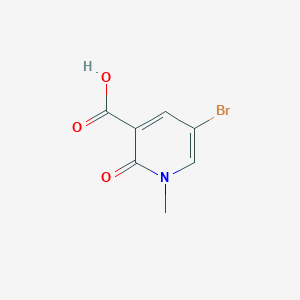
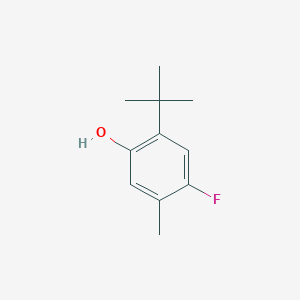
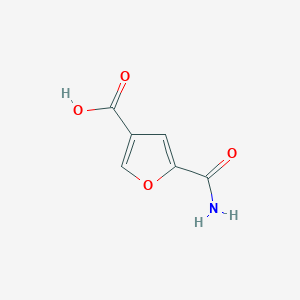
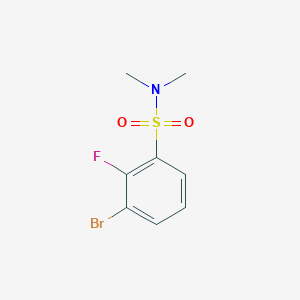
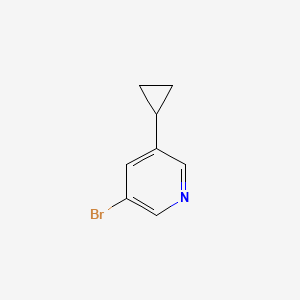
![1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine](/img/structure/B1525904.png)